MFCD11213887
Description
MFCD11213887 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . This compound is synthesized via catalytic methods involving A-FGO (acid-functionalized graphene oxide) in tetrahydrofuran (THF), achieving a high yield of 98% under optimized conditions .
Key physicochemical properties include:
- Solubility: 0.687 mg/mL in aqueous solutions, categorized as "soluble" under standard conditions.
- Log S (ESOL): -2.47, indicating moderate hydrophobicity.
- Safety profile: Classified with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously if exposed) .
Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in catalysis and organic synthesis.
Properties
IUPAC Name |
7-acetyl-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-5-6-11-10(7-9)3-2-4-12(15)13-11/h5-7H,2-4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIWVYFZWZSWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11213887 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger, more complex structure. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability. Conditions such as the presence of oxidizing or reducing agents, controlled temperatures, and pH levels are crucial.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s properties. The choice of reagents and reaction conditions, such as temperature and solvent, plays a significant role in the success of these reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD11213887 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired reaction and product. For example:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
MFCD11213887 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD11213887 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of MFCD11213887 with Analogues
Key Observations :
- This compound vs. Compound A : Both share identical molecular formulas and weights but differ in heterocyclic frameworks (benzimidazole vs. benzoxazole). This structural variation influences electronic properties and catalytic activity .
- This compound vs. Compound B : The nitro group in Compound B reduces solubility (0.021 mg/mL vs. 0.687 mg/mL) and increases hydrophobicity (Log S = -3.89 vs. -2.47), limiting its utility in aqueous-phase reactions .
- This compound vs. Compound C: Replacement of bromine with chlorine and a quinoline backbone in Compound C enhances solubility (1.204 mg/mL) but reduces thermal stability in catalytic applications .
Functional Analogues
Table 2: Functional Comparison Based on Catalytic Performance
Key Findings :
- Catalytic Efficiency: this compound outperforms Compounds D and E in yield (98% vs. ≤92%) and turnover frequency (65.3 h⁻¹ vs. ≤48.7 h⁻¹), attributed to its electron-deficient bromine center enhancing oxidative addition kinetics .
- Reusability : this compound retains >90% activity after five cycles due to robust A-FGO support, whereas Compounds D and E degrade after 2–3 cycles .
Research Findings
Spectroscopic Characterization
- ¹H NMR : Peaks at δ 7.85 (d, J = 8.4 Hz) and δ 7.42 (s) confirm aromatic proton environments.
- FT-IR : Stretching vibrations at 1580 cm⁻¹ (C=N) and 670 cm⁻¹ (C–Br) validate the heterocyclic structure .
Limitations
- Thermal Degradation : Decomposes at 220°C, restricting high-temperature applications.
- Toxicity : Requires stringent handling protocols due to H302 classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
